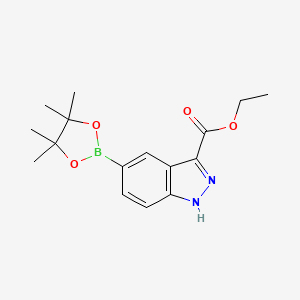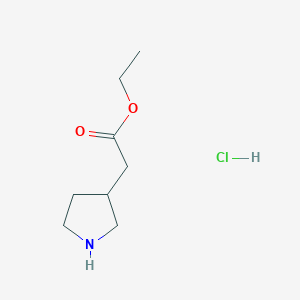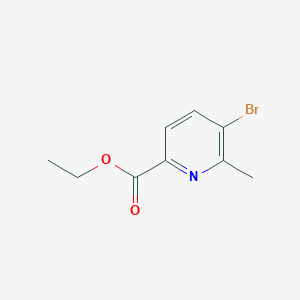![molecular formula C13H17ClN2O2 B1427431 2-Chloro-4-[4-(2-hydroxyethyl)piperazino]benzaldehyde CAS No. 1381944-80-4](/img/structure/B1427431.png)
2-Chloro-4-[4-(2-hydroxyethyl)piperazino]benzaldehyde
Descripción general
Descripción
2-Chloro-4-[4-(2-hydroxyethyl)piperazino]benzaldehyde is a chemical compound with the molecular formula C13H17ClN2O2 . It is used in scientific research, with applications ranging from drug development to material synthesis.
Synthesis Analysis
Recent developments in the synthesis of piperazine derivatives, which would include 2-Chloro-4-[4-(2-hydroxyethyl)piperazino]benzaldehyde, have been reported. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecule contains a total of 36 bonds, including 19 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 aromatic aldehyde, 1 aliphatic tertiary amine, 1 aromatic tertiary amine, 1 hydroxyl group, and 1 primary alcohol .Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activities
- Synthesis of Antibacterial Agents : The compound has been used in the synthesis of antibacterial agents. For instance, 1-amino-6-fluoro-1,4-dihydro-4-oxo-7-(substituted) piperazinyl-3-quinolinecarboxylic acids and their derivatives were obtained using a similar process involving the reaction with corresponding benzaldehydes, showing in vitro antibacterial activities (Xin, Ding, & Zhang, 1993).
Synthesis of Pharmacologically Active Compounds
Development of Diabetes Treatment : The compound has been used in the synthesis of fused triazole derivatives, which are important inhibitors of the dipeptidyl peptidase-Ⅳ enzyme. These inhibitors have applications in the treatment or prevention of type 2 diabetes (Yu-tao, 2009).
Antitumor Agents Synthesis : It's been utilized in the synthesis of dimeric cinnamaldehydes, which have shown strong inhibition of the growth of human colon tumor cells and induced apoptosis and cell cycle arrest at the G2/M phase in these cells (Shin et al., 2006).
Synthesis of Antimicrobial and Anticancer Agents : New pyridine derivatives synthesized using a process involving 2-hydroxyethyl piperazine have shown variable and modest antimicrobial and anticancer activities (Patel, Agravat, & Shaikh, 2011).
Optical and Material Properties
- Optical Properties in Metal Complexes : The compound has been used in the synthesis of metal complexes with improved processability and optical properties, emitting blue-green light with photoluminescence, which can have applications in various fields like material sciences (Barberis & Mikroyannidis, 2006).
Safety And Hazards
Propiedades
IUPAC Name |
2-chloro-4-[4-(2-hydroxyethyl)piperazin-1-yl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c14-13-9-12(2-1-11(13)10-18)16-5-3-15(4-6-16)7-8-17/h1-2,9-10,17H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXLAWAVTILXMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=CC(=C(C=C2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743068 | |
| Record name | 2-Chloro-4-[4-(2-hydroxyethyl)piperazin-1-yl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-[4-(2-hydroxyethyl)piperazino]benzaldehyde | |
CAS RN |
1381944-80-4 | |
| Record name | 2-Chloro-4-[4-(2-hydroxyethyl)piperazin-1-yl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Pyrazolo[1,5-B]pyridazine-2-carboxylic acid](/img/structure/B1427354.png)



![[(4-Methoxy-3-thienyl)methyl]amine](/img/structure/B1427362.png)

![3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1427365.png)


